molecular formula C26H32N2S2 B14352434 2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] CAS No. 91258-37-6

2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]

Cat. No.: B14352434
CAS No.: 91258-37-6
M. Wt: 436.7 g/mol
InChI Key: DQTYTJJMMILBHS-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is a chemical compound characterized by the presence of a disulfide bond linking two aniline groups, each substituted with a hepta-1,6-dien-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] typically involves the reaction of hepta-1,6-dien-4-ylamine with 2,2’-dithiodianiline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The aniline groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are effective reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of the aniline groups.

Scientific Research Applications

2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s reactivity and interactions with other molecules. The disulfide bond can undergo redox reactions, which are essential in various biological processes, including protein folding and cellular redox regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)benzamide]
  • 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)phenol]
  • 2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)thiophenol]

Uniqueness

2,2’-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline] is unique due to its specific substitution pattern and the presence of the hepta-1,6-dien-4-yl groups. These structural features confer distinct reactivity and potential applications compared to other disulfide-containing compounds. The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable subject of study in scientific research.

Properties

CAS No.

91258-37-6

Molecular Formula

C26H32N2S2

Molecular Weight

436.7 g/mol

IUPAC Name

N-hepta-1,6-dien-4-yl-2-[[2-(hepta-1,6-dien-4-ylamino)phenyl]disulfanyl]aniline

InChI

InChI=1S/C26H32N2S2/c1-5-13-21(14-6-2)27-23-17-9-11-19-25(23)29-30-26-20-12-10-18-24(26)28-22(15-7-3)16-8-4/h5-12,17-22,27-28H,1-4,13-16H2

InChI Key

DQTYTJJMMILBHS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)NC1=CC=CC=C1SSC2=CC=CC=C2NC(CC=C)CC=C

Origin of Product

United States

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